![molecular formula C21H22N4O4 B7712822 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B7712822.png)
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide
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Overview
Description
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide has shown promising results in various scientific research applications. One of the most significant applications is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has anti-tumor activity and can inhibit cancer cell growth. Additionally, it has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
Mechanism of Action
The mechanism of action of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide is not fully understood. However, studies have shown that it may work by inhibiting certain enzymes or proteins involved in cancer cell growth or Alzheimer's disease progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide have been studied extensively. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease tumor growth. In Alzheimer's disease, it has been shown to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide in lab experiments is its high potency and selectivity. It can be used at low concentrations and has minimal off-target effects. However, one of the limitations is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide. One direction is to further investigate its potential as a therapeutic agent for cancer and Alzheimer's disease. Additionally, studies can be conducted to optimize its synthesis method and improve its solubility. Furthermore, the compound can be modified to enhance its potency and selectivity for specific targets.
Synthesis Methods
The synthesis of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide involves the reaction of tert-butyl 4-(3-nitrophenyl)-1,2,4-oxadiazol-5-ylcarbamate with 4-bromoacetophenone in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography or recrystallization.
properties
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-21(2,3)15-9-7-14(8-10-15)20-23-19(29-24-20)12-11-18(26)22-16-5-4-6-17(13-16)25(27)28/h4-10,13H,11-12H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPZWUJOWSZQKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide |
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